![molecular formula C11H12N2O B3366806 1-(4-Methoxybenzyl)-1H-pyrazole CAS No. 145162-51-2](/img/structure/B3366806.png)
1-(4-Methoxybenzyl)-1H-pyrazole
Overview
Description
1-(4-Methoxybenzyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research as a tool for studying various biological processes. This compound has gained significant attention due to its unique properties, including its ability to modulate specific receptors and enzymes.
Scientific Research Applications
Antitumor Activity
1-(4-Methoxybenzyl)-1H-pyrazole has shown potential in antitumor applications. For example, a series of new indole derivatives containing pyrazoles, which included this compound, were synthesized and tested for their ability to inhibit tumor cell growth. These compounds were developed using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate, indicating its relevance in cancer research (Farghaly, 2010).
Synthesis of Novel Compounds
The versatility of this compound in synthesizing novel compounds has been demonstrated. For example, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved this compound. These synthesized derivatives showed potent antimicrobial activities against various bacterial strains, underlining its significance in the development of new antimicrobial agents (Raju et al., 2010).
Hydrogen-Bonded Structures
Research into the structural properties of this compound derivatives has revealed interesting insights. For instance, studies on 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole showed the formation of simple C9 chains linked by a single C-H...N hydrogen bond. This understanding of molecular structures is crucial for the development of new compounds with specific properties (Abonía et al., 2007).
Antiproliferative Effects
This compound derivatives have also been explored for their antiproliferative effects. A study synthesized novel 5-amino pyrazole derivatives and evaluated their efficacy in inhibiting breast cancer cell proliferation. Some compounds from this series exhibited significant growth inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Raju et al., 2011).
Synthesis of Heterocyclic Analogues
The compound has been used in the synthesis of various heterocyclic analogues, such as xanthones and pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones. These syntheses highlight the compound's utility in creating diverse heterocyclic structures, potentially useful in pharmaceutical applications (Eller et al., 2006).
Selective Raf Kinase Inhibitors
This compound amide derivatives have been synthesized and evaluated for their role as selective Raf kinase inhibitors in melanoma cells. This research contributes to the development of targeted cancer therapies, specifically in melanoma (Kim et al., 2011).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJBKFWYFQQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437162 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145162-51-2 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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